molecular formula C13H14BrIO5 B10885979 (5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate

(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate

Cat. No.: B10885979
M. Wt: 457.05 g/mol
InChI Key: YXZPJUXXIPVPPP-UHFFFAOYSA-N
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Description

The compound (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is a complex organic molecule with the molecular formula C13H14BrIO5 and a molecular weight of 457.05573 g/mol . This compound is characterized by the presence of acetyloxy, bromo, ethoxy, and iodo substituents on a phenyl ring, making it a highly functionalized aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate typically involves multi-step organic reactions. One common approach is to start with a phenol derivative, which undergoes bromination, iodination, and ethoxylation to introduce the respective substituents. The final step involves acetylation to form the acetyloxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and acetyloxy groups, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the bromo and iodo substituents, converting them to hydrogen atoms or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of halogens and acetyloxy groups may impart specific biological activities, such as anti-inflammatory or antimicrobial effects .

Industry

Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its functional groups allow for easy incorporation into various industrial products .

Mechanism of Action

The mechanism of action of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification reactions, while the halogens may influence the compound’s binding affinity and specificity. The ethoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate stands out due to its specific combination of bromo, ethoxy, and iodo substituents. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14BrIO5

Molecular Weight

457.05 g/mol

IUPAC Name

[acetyloxy-(5-bromo-2-ethoxy-3-iodophenyl)methyl] acetate

InChI

InChI=1S/C13H14BrIO5/c1-4-18-12-10(5-9(14)6-11(12)15)13(19-7(2)16)20-8(3)17/h5-6,13H,4H2,1-3H3

InChI Key

YXZPJUXXIPVPPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1I)Br)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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